Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 7-oxo-4,7-dihydro core structure. This compound features a sulfonylmethyl substituent at position 5, derived from a 2,4-dimethylphenyl group, and a methyl ester at position 3. Such derivatives are typically synthesized via multicomponent reactions involving aminopyrazoles and alkynes or acrylates under acidic or ultrasonic conditions .
Properties
IUPAC Name |
methyl 5-[(2,4-dimethylphenyl)sulfonylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-10-4-5-14(11(2)6-10)26(23,24)9-12-7-15(21)20-16(19-12)13(8-18-20)17(22)25-3/h4-8,18H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFUIQAKHWARAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC2=CC(=O)N3C(=N2)C(=CN3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial processes often employ automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological activity.
Mechanism of Action
The mechanism of action of Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonylmethyl group at position 5 distinguishes it from analogs with simpler alkyl or aryl groups (e.g., methyl in ). This group may enhance binding affinity to hydrophobic pockets in target proteins but could reduce solubility .
- The methyl ester at position 3 is common in many analogs (e.g., ), but substitution with carboxylic acids (e.g., ) increases polarity, affecting pharmacokinetics.
Key Observations :
- The target compound’s synthesis likely follows the ultrasonic KHSO4-mediated route (as in ), which achieves high yields (84–92%) and purity.
- Alternative methods (e.g., reflux in acetic acid ) offer lower yields, highlighting the efficiency of ultrasonic irradiation for cyclization.
Physicochemical Properties
Substituents critically influence molecular weight, lipophilicity (logP), and solubility:
Key Observations :
- The target compound’s sulfonyl group increases molecular weight and logP compared to alkyl-substituted analogs, suggesting reduced aqueous solubility but improved membrane permeability.
Biological Activity
Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1029734-86-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 375.4 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
One of the significant areas of research surrounding this compound involves its antimicrobial properties. Studies have indicated that derivatives of pyrazolo-pyrimidines exhibit varying degrees of antibacterial activity. For example, compounds with similar structures have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, sulfonyl derivatives have been linked to significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can have implications in treating conditions like Alzheimer’s disease .
Anticancer Properties
Research has also pointed towards the anticancer potential of pyrazolo-pyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Hypoglycemic Effects
Some studies suggest that compounds similar to this compound may exhibit hypoglycemic activity, making them candidates for diabetes treatment .
The biological activities of this compound can be attributed to several mechanisms:
- Binding Affinity : The sulfonyl group enhances binding affinity to target enzymes and receptors.
- Structural Modifications : Variations in the pyrazolo-pyrimidine structure can significantly affect biological activity and selectivity towards specific targets.
- Molecular Interactions : Docking studies have revealed potential interactions with amino acid residues in target proteins, which can elucidate the mechanism behind their biological effects .
Study on Antimicrobial Activity
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of pyrazolo-pyrimidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy .
Study on Enzyme Inhibition
A research article focused on the enzyme inhibition properties of sulfonamide derivatives demonstrated that modifications at the 4-position significantly increased AChE inhibitory activity. This finding underscores the importance of structural features in enhancing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
